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molecular formula C7H3BrCl2O B2693281 4-Bromo-3-chlorobenzoyl chloride CAS No. 21900-32-3

4-Bromo-3-chlorobenzoyl chloride

Cat. No. B2693281
M. Wt: 253.9
InChI Key: OEFADALRZHTONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029370B2

Procedure details

To a stirred solution of 4-bromo-3-chlorobenzoyl chloride (11 g, CAS 21900-32-3) in acetonitrile (50 ml) and THF (50 ml) at 0-5° C. was added dropwise (trimethylsilyl)diazomethane (26.0 ml, 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 30 min. TLC analysis showed the reaction was complete. Hydrochloric acid (7.22 ml, 37% aq.) was then added dropwise at 0-5° C. over 10 minutes and the reaction mixture was then stirred at room temperature for a further 20 minutes. The reaction mixture was poured into EtOAc and extracted sequentially with aq. Na2CO3 solution, water and saturated brine. The organic layer was then dried over Na2SO4 and concentrated in vacuo to afford 1-(4-bromo-3-chlorophenyl)-2-chloroethanone (11.0 g, 95%) as a light brown solid which was used in the next step without further purification. MS (EI): 221 ([{81Br37Cl}M-CH2Cl]+), 219 ([{79Br37Cl/81Br35Cl}M-CH2Cl]+), 217 ([{79Br35Cl}M-CH2Cl]+), 193 ([{81Br37Cl}M-CH2Cl—CO]+), 191 ([{79Br37Cl/81Br35Cl}M-CH2Cl—CO]+), 189 ([{79Br35Cl}M-CH2Cl—CO]+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5](C(Cl)=O)=[CH:4][C:3]=1[Cl:11].C[Si](C=[N+]=[N-])(C)C.[ClH:19].CCO[C:23]([CH3:25])=[O:24]>C(#N)C.C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:23](=[O:24])[CH2:25][Cl:19])=[CH:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)Cl)C=C1)Cl
Name
Quantity
26 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at room temperature for a further 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted sequentially with aq. Na2CO3 solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(CCl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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